

Ac-RLR-AMC solubility and stability for long-term storage.

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Compound of Interest

Compound Name: Ac-RLR-AMC (trifluoroacetate salt)

Cat. No.: B10795829

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Ac-RLR-AMC: A Comprehensive Technical Whitepaper on Solubility, Stability, and Long-Term Storage

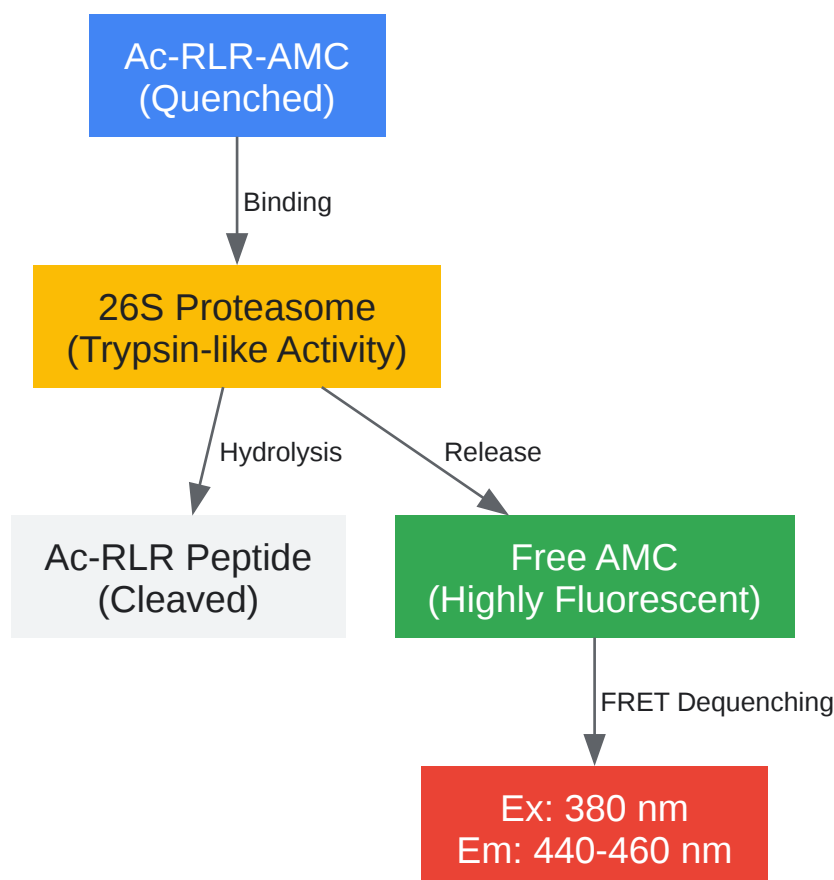
Executive Summary

Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin) is a premier fluorogenic peptide substrate engineered for the precise quantification of the trypsin-like activity of the 26S and 20S proteasomes[1],[2]. For researchers and drug development professionals, maintaining the structural integrity of this substrate is paramount. Improper storage or suboptimal reconstitution directly leads to spontaneous hydrolysis, elevated background fluorescence, and compromised assay reproducibility. This guide provides an authoritative, causality-driven framework for handling Ac-RLR-AMC.

Mechanistic Overview and Physicochemical Properties

The analytical utility of Ac-RLR-AMC relies on the principles of fluorescence resonance energy transfer (FRET) quenching[3]. In its intact, conjugated state, the bulky AMC fluorophore is

covalently bound to the C-terminal arginine via an amide bond, which effectively quenches its intrinsic fluorescence. When the 26S or 20S proteasome cleaves this specific bond, free AMC is liberated, resulting in a robust and quantifiable fluorescent signal (Excitation: 380 nm; Emission: 440-460 nm)[1],[2].



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Diagram 1: Mechanism of Ac-RLR-AMC cleavage by the 26S proteasome and FRET dequenching.

Solubility Dynamics and Solvent Selection

The solubility profile of Ac-RLR-AMC is dictated by the hydrophobic nature of its leucine residue and the aromatic AMC moiety, which are counterbalanced by the highly polar arginine residues. Selecting the correct solvent is critical to prevent peptide aggregation.

Causality in Solvent Selection:

- **DMSO (Dimethyl Sulfoxide):** The gold standard for preparing stock solutions. DMSO optimally disrupts intermolecular hydrogen bonding in the lyophilized powder. However, DMSO is highly hygroscopic. Using older, moisture-laden DMSO introduces water into the stock, initiating premature hydrolysis of the AMC amide bond and permanently elevating background fluorescence[1].
- **5% Acetic Acid:** Provides an acidic environment that protonates the arginine side chains, enhancing aqueous solubility. This is ideal for specific assay conditions where downstream enzymes or cells are highly sensitive to organic solvents[2],[4].
- **Methanol:** An alternative organic solvent that dissolves the peptide effectively, though its high volatility poses evaporation risks during long-term storage, potentially altering the stock concentration[5].

Table 1: Ac-RLR-AMC Quantitative Solubility Profile

Solvent	Max Concentration	Preparation Notes & Causality
Anhydrous DMSO	100 mg/mL (~155.6 mM)	Requires ultrasonic bath. Strictly use newly opened, anhydrous DMSO to prevent moisture-induced hydrolysis[1].
5% Acetic Acid	Soluble (Assay dependent)	Ideal for organic-solvent-sensitive downstream applications[2],[4].

| Methanol / Aqueous | Soluble | Lower long-term stability compared to DMSO; recommended only for immediate working solutions[5]. |

Degradation Vectors and Stability Matrix

Long-term storage of Ac-RLR-AMC is threatened by three primary degradation vectors:

- Spontaneous Hydrolysis: Moisture ingress cleaves the AMC group, destroying the assay's signal-to-noise ratio.
- Photobleaching: Ambient light degrades the AMC fluorophore, reducing the maximum achievable fluorescence.
- Thermal Denaturation: Repeated freeze-thaw cycles cause irreversible peptide aggregation and localized concentration gradients.

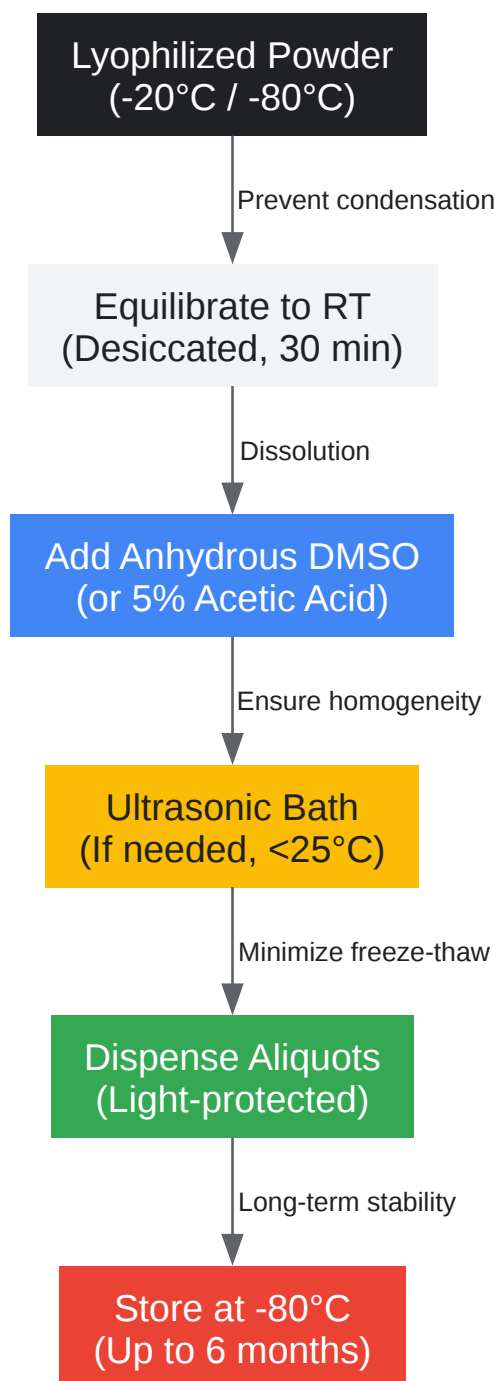
Table 2: Long-Term Storage Stability Matrix

State	Temperature	Maximum Duration	Storage Conditions
Lyophilized Powder	-80°C	2 Years	Sealed, desiccated, protected from light[1].
Lyophilized Powder	-20°C	1 Year	Sealed, desiccated, protected from light[1], [4].
Stock Solution (DMSO)	-80°C	6 Months	Aliquoted, sealed, protected from light[1].

| Stock Solution (DMSO) | -20°C | 1 Month | Aliquoted, sealed, protected from light[1]. |

Self-Validating Reconstitution & Long-Term Storage Protocol

To ensure maximum trustworthiness and reproducibility, the following protocol integrates self-validating quality control steps. Do not blindly reconstitute; validate the integrity of the system before committing to long-term storage.



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Diagram 2: Self-validating workflow for the reconstitution and storage of Ac-RLR-AMC.

Step-by-Step Methodology:

- Thermal Equilibration (Crucial for Moisture Prevention):

- Action: Remove the lyophilized Ac-RLR-AMC vial from $-20^{\circ}\text{C}/-80^{\circ}\text{C}$ storage. Keep it intact in its desiccated container and allow it to equilibrate to room temperature (RT) for at least 30 minutes.
- Causality: Opening a cold vial immediately condenses atmospheric moisture onto the highly hygroscopic powder. This microscopic water layer will accelerate the spontaneous hydrolysis of the AMC bond once dissolved.
- Solvent Introduction:
 - Action: In a chemical hood, inject the calculated volume of high-purity, anhydrous DMSO (e.g., 1.55 mL for a 1 mM stock from 1 mg powder) directly into the vial^[1].
 - Causality: Utilizing anhydrous DMSO is the only way to guarantee that water is not acting as a nucleophile against the peptide bonds during storage.
- Dissolution & Homogenization:
 - Action: Vortex gently. If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 1-2 minutes. Monitor the water temperature to ensure it does not exceed 25°C ^[1].
 - Causality: Sonication overcomes the activation energy required to break rigid peptide crystal lattices without inducing the thermal degradation associated with direct heating.
- Quality Control (Self-Validation Step):
 - Action: Take a 1 μL aliquot of the newly minted stock, dilute it in your standard assay buffer, and measure the baseline fluorescence (Ex: 380 nm / Em: 440-460 nm) against a pure buffer blank.
 - Causality: A high baseline fluorescence immediately indicates that the powder or solvent was compromised by moisture, resulting in pre-cleaved free AMC. This vital step validates the integrity of the stock before you waste downstream reagents.
- Aliquoting and Cryopreservation:

- Action: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes (e.g., 10-50 μL per aliquot). Purge the tubes with argon or nitrogen gas if available. Store immediately at -80°C [1].
- Causality: Single-use aliquots strictly eliminate freeze-thaw cycles. Amber tubes prevent photobleaching of the AMC tag. Argon purging displaces oxygen and ambient moisture, maximizing the 6-month stability window.

References

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